3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine
Description
Properties
IUPAC Name |
azepan-1-yl-[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-17(2)19-9-11-20(12-10-19)28-23-21-13-8-18(3)27-24(21)26-16-22(23)25(30)29-14-6-4-5-7-15-29/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXBRJVLMVVROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous 1,8-naphthyridin-4-amine derivatives, emphasizing structural variations and their implications:
Key Observations:
Carbonyl Ring Variations: Azepane (7-membered) provides conformational flexibility and moderate lipophilicity, whereas smaller rings like piperidine (6-membered) and pyrrolidine (5-membered) introduce rigidity . Pyrrolidine derivatives (e.g., CAS 1251600-30-2) may exhibit faster cellular uptake due to reduced steric bulk .
Halogenated derivatives (e.g., 4-fluoro in ) often show improved membrane permeability and bioavailability due to enhanced electronegativity. Bulky groups like 4-isopropylphenyl may hinder rotational freedom, affecting binding pocket interactions .
Biological Activity
The compound 3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a derivative of naphthyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis
The synthesis of naphthyridine derivatives often involves the reaction of various cyclic amines with carbonyl-containing compounds. For the specific compound , azepane serves as a cyclic amine that contributes to the overall structure and biological properties. The synthesis typically follows these steps:
- Formation of the Naphthyridine Core : The initial step involves creating the naphthyridine backbone through cyclization reactions.
- Introduction of Functional Groups : The azepane carbonyl and isopropylphenyl groups are introduced via acylation and alkylation reactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Several studies have indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, research on related compounds has shown effectiveness against a range of bacterial strains. The mechanism is often attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, critical enzymes for bacterial replication.
Anticancer Properties
Naphthyridine derivatives have been investigated for their anticancer potential. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Research has highlighted that certain naphthyridine derivatives act as inhibitors of specific enzymes involved in metabolic pathways. For example, they may inhibit kinases or phosphodiesterases, which are crucial in cancer and inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various naphthyridine derivatives, including those with azepane moieties. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting their potential use as antibiotic agents.
Case Study 2: Anticancer Activity
In another research project focusing on the anticancer properties of naphthyridine derivatives, a series of compounds were tested against human cancer cell lines. The compound under discussion showed significant cytotoxicity with an IC50 value indicative of strong activity against prostate cancer cells.
Data Tables
Q & A
Q. What are the optimal synthetic routes for 3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine?
The synthesis typically involves multi-step reactions, leveraging core methodologies for 1,8-naphthyridine derivatives. For example:
- Naphthyridine core formation : Cyclization of substituted pyridine precursors under acidic or basic conditions, as seen in analogous syntheses of 7-methyl-2-phenyl-1,8-naphthyridin-4-amine derivatives .
- Amination : Introduction of the amine group at the 4-position via Pd/C-catalyzed hydrogenation of azido intermediates (e.g., 4-azido-7-methyl-2-phenyl-1,8-naphthyridine → 4-amino derivative, 22% yield) .
- Functionalization : The azepane-1-carbonyl moiety can be introduced via nucleophilic acyl substitution or coupling reactions (e.g., using acyl chlorides or carbodiimide-mediated coupling).
Methodological Tip : Optimize reaction temperatures (e.g., 20°C for hydrogenation ) and solvent systems (methanol for catalytic hydrogenation, DMF for coupling reactions) to improve yields.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry of substituents (e.g., methyl at C7, azepane-carbonyl at C3) .
- IR Spectroscopy : Detection of carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and amine (N-H) vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification and fragmentation pattern analysis.
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related dibenzo[b,h][1,6]naphthyridine derivatives .
Validation : Cross-reference spectral data with structurally similar compounds (e.g., 7-methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one) .
Q. How is the purity of the compound assessed post-synthesis?
- HPLC : Use high-resolution columns (e.g., Chromolith® or Purospher® STAR) with UV detection at λmax ~255 nm (common for naphthyridines) .
- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values.
- Melting Point : Compare with literature values for analogous compounds (e.g., 7-methyl derivatives melt at 180–220°C) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of amination in 1,8-naphthyridine derivatives?
Regioselectivity is governed by:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro at C3) direct amination to the C4 position via resonance stabilization of intermediates .
- Catalytic Systems : Pd/C with H2 selectively reduces azido groups without disrupting the naphthyridine core .
- Temperature Control : Lower temperatures (20°C) minimize side reactions during hydrogenation .
Case Study : 3-Nitro-1,8-naphthyridine yields 3-nitro-1,8-naphthyridin-4-amine (45%) under optimized KMnO4 and NH3 conditions .
Q. What computational methods can predict the interaction of this compound with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., kinase domains), leveraging the compound’s planar naphthyridine core for π-π stacking .
- QSAR Modeling : Correlate substituent effects (e.g., azepane-carbonyl hydrophobicity) with inhibitory activity, as seen in studies on pyrimidine derivatives .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
Validation : Compare computational predictions with experimental IC50 values from enzyme inhibition assays.
Q. How does the substituent on the naphthyridine core affect the compound’s electronic properties?
- Electron-Donating Groups (e.g., methyl at C7) : Increase electron density on the naphthyridine ring, enhancing nucleophilic reactivity at C4 .
- Electron-Withdrawing Groups (e.g., carbonyl) : Stabilize the ring via conjugation, as evidenced by X-ray bond length data (C=O: ~1.22 Å) .
- Steric Effects : Bulky substituents (e.g., 4-(propan-2-yl)phenyl) may hinder rotational freedom, influencing binding affinity in biological systems .
Experimental Insight : UV-vis spectroscopy (λmax shifts) and cyclic voltammetry can quantify substituent-induced electronic changes .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
- Temperature Gradients : Gradual cooling from 60°C to 4°C promotes ordered lattice formation.
- Seeding : Introduce microcrystals of analogous compounds (e.g., dibenzo[b,h][1,6]naphthyridines) to induce nucleation .
Reference Data : Bond angles (e.g., C21—C22—C17: 119.8°) and torsion angles from related structures guide refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
